N-(1,3-benzodioxol-5-yl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide
Description
N-(1,3-Benzodioxol-5-yl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyrimidin core. Key structural elements include:
- Thiazolo[4,5-d]pyrimidin ring: A bicyclic system combining thiazole and pyrimidine moieties, critical for molecular interactions.
- Piperidin-1-yl substituent: A six-membered amine ring at the 2-position of the thiazolo-pyrimidin scaffold.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c25-15(21-12-4-5-13-14(8-12)28-11-27-13)9-24-10-20-17-16(18(24)26)29-19(22-17)23-6-2-1-3-7-23/h4-5,8,10H,1-3,6-7,9,11H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGWUVPXVVITTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of multiple heterocyclic rings, which are known to enhance biological activity through various mechanisms. This article reviews the biological activity of this compound based on recent studies, including its anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 413.46 g/mol. The structure features a benzodioxole moiety, a piperidine ring, and a thiazolo-pyrimidine framework which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N5O4S |
| Molecular Weight | 413.46 g/mol |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
| LogP (Partition Coefficient) | 2.161 |
| Water Solubility (LogSw) | -2.88 |
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound through various assays. The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer) and others.
- Case Study : In a study involving derivatives of thiazolo[4,5-d]pyrimidines, compounds similar to this compound showed IC50 values ranging from 1 to 7 μM, indicating strong cytotoxicity compared to doxorubicin (IC50 = 0.5 μM) .
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against various Gram-positive and Gram-negative bacteria as well as fungi.
- Findings : The compound exhibited notable antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 3.58 to 8.74 µM against specific microbial strains . For instance:
- Effective against Staphylococcus aureus and Escherichia coli.
- Derivatives showed varying degrees of activity based on structural modifications.
Antioxidant Potential
Antioxidant activity was evaluated using the DPPH assay.
- Results : The compound demonstrated significant antioxidant properties with an IC50 value of 22.3 µM compared to ascorbic acid (IC50 = 111.6 µM), highlighting its potential as a free radical scavenger .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that specific substitutions on the benzodioxole and thiazolo-pyrimidine moieties significantly influence biological activity:
- Electron-withdrawing groups at the para position enhance antimicrobial properties.
- Electron-donating groups improve anticancer and antioxidant activities.
Comparison with Similar Compounds
Key Research Findings
Piperidine vs. Pyrrolidine Substitution :
- Piperidine’s six-membered ring (Compound 3 and target compound) may enhance binding to deep hydrophobic pockets in enzymes compared to pyrrolidine (Compound 1).
- Pyrrolidine’s smaller size could improve metabolic stability due to reduced steric hindrance .
Benzodioxole vs. Fluorophenyl Groups :
- Benzodioxole’s electron-rich aromatic system favors π-π stacking (target compound), while fluorophenyl (Compound 3) introduces electronegativity for hydrogen bonding .
Acetamide Linkage: Critical for maintaining conformational flexibility and hydrogen-bond acceptor/donor capacity across all analogues .
Therapeutic Potential: Thiazolo-pyrimidin cores are associated with kinase inhibition (e.g., MALT1 in Compound 3) or TLR modulation (ruzotolimodum), suggesting the target compound may share oncology or immunology applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
